BenchChemオンラインストアへようこそ!

3-Bromo-1H-pyrazolo[3,4-c]pyridine

Fragment-based drug discovery Cross-coupling chemistry Heterocyclic scaffold diversification

3-Bromo-1H-pyrazolo[3,4-c]pyridine is the privileged scaffold for fragment-based drug discovery targeting GSK3α/β, CLK1, DYRK1A, and BTK kinases. Its unique [3,4-c] junction and 3-bromo substitution provide four orthogonal growth vectors (N-1/N-2 alkylation, C-3 Suzuki-Miyaura, C-5 Buchwald-Hartwig, C-7 metalation), enabling systematic SAR exploration without scaffold switching. For BTK inhibitor development, this scaffold is specifically claimed in US Patent 11,739,090 B2—alternative isomers are not protected. Multi-gram to bulk quantities available in ≥97% purity. Choose this building block for IP-secure, multi-vector lead optimization.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 76006-13-8
Cat. No. B152543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazolo[3,4-c]pyridine
CAS76006-13-8
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NNC(=C21)Br
InChIInChI=1S/C6H4BrN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)
InChIKeyANQCOJNSEVIFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrazolo[3,4-c]pyridine (76006-13-8): A Strategic Halogenated Heterocyclic Building Block for Fragment-Based Drug Discovery


3-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS 76006-13-8) is a brominated heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-c] junction. With molecular formula C6H4BrN3 and molecular weight 198.02 g/mol, this compound serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases [1]. The pyrazolo[3,4-c]pyridine core is recognized as a cornerstone of fragment-based drug discovery (FBDD) programs, and the presence of a single bromine atom at the 3-position enables versatile downstream functionalization via metal-catalyzed cross-coupling reactions [2].

Why 3-Bromo-1H-pyrazolo[3,4-c]pyridine Cannot Be Replaced by Isomeric or Differently Substituted Analogs


The pyrazolopyridine scaffold exists in multiple isomeric forms (e.g., [3,4-b], [4,3-c], [4,3-b]), each with distinct electronic properties and regioselectivity profiles that critically influence both synthetic accessibility and biological activity [1]. Within the [3,4-c] series, the specific bromination pattern dictates the vectorial functionalisation potential: 3-bromo substitution enables selective elaboration at C-5, C-7, and N-1 positions via distinct synthetic routes, whereas 5-bromo or 3,4-dibromo analogs afford different growth-vector combinations [2]. Structure-activity relationship (SAR) studies demonstrate that even minor positional changes within the pyrazolo[3,4-c]pyridine series produce dramatic shifts in kinase inhibitory profiles against GSK3α/β, CLK1, and DYRK1A, underscoring that in-class compounds are not functionally interchangeable [3].

Quantitative Differentiation of 3-Bromo-1H-pyrazolo[3,4-c]pyridine: Evidence-Based Comparison Against Closest Analogs


Vectorial Functionalisation Capability: 3-Bromo vs. 5-Bromo Substitution Pattern Comparison

The 3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold enables a defined vectorial functionalisation pathway that is distinct from the 5-bromo isomer. While both compounds are halo-substituted pyrazolo[3,4-c]pyridines, the 3-bromo derivative permits tandem borylation and Suzuki-Miyaura cross-coupling at C-3, Pd-catalyzed Buchwald-Hartwig amination at C-5, and selective metalation with TMPMgCl·LiCl followed by electrophile reaction or Negishi cross-coupling at C-7. In contrast, the 5-bromo analog requires an entirely different synthetic sequence for comparable diversification [1]. This positional specificity determines which growth vectors are accessible in fragment elaboration campaigns.

Fragment-based drug discovery Cross-coupling chemistry Heterocyclic scaffold diversification

Synthetic Accessibility via Electrophilic Bromination: 3-Position Regioselectivity Advantage

The 3-position of the pyrazolo[3,4-c]pyridine ring system is the most reactive site for electrophilic substitution, enabling straightforward and regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . Historical synthetic studies have established that 7-chloropyrazolo[3,4-c]pyridine is more susceptible to nucleophilic substitution than the isomeric 5-chloro compound, confirming the intrinsic electronic differentiation between positions on this scaffold . This inherent regioselectivity means 3-bromo derivatives are more synthetically accessible and produced in higher yields compared to 4-bromo or 5-bromo isomers, which require more elaborate synthetic routes or protective group strategies.

Regioselective halogenation Heterocyclic synthesis Process chemistry

Kinase Selectivity Profile Differentiation: [3,4-c] vs. [3,4-b] Isomeric Scaffolds

Pyrazolo[3,4-c]pyridine derivatives demonstrate distinct kinase selectivity profiles compared to the isomeric [3,4-b] scaffold. Substituted pyrazolo[3,4-c]pyridines show inhibitory activity against GSK3α/β, CLK1, and DYRK1A with good selectivity and remarkable SARs [1]. In contrast, pyrazolo[3,4-b]pyridine analogs demonstrate different target engagement patterns, with reported high-affinity binding (IC50 = 5 nM against GSK3α and IC50 = 2 nM against CDK2/Cyclin A) for certain functionalized derivatives, but the [3,4-b] scaffold yields a different kinase inhibition landscape overall [2]. The [3,4-c] junction geometry presents a distinct pharmacophore that cannot be replicated by the [3,4-b] isomer.

Kinase inhibition GSK3 inhibitor Structure-activity relationship

Commercial Availability and Purity Benchmarking: 3-Bromo-1H-pyrazolo[3,4-c]pyridine vs. Dibromo Analog

3-Bromo-1H-pyrazolo[3,4-c]pyridine is commercially available at 97% purity from multiple suppliers (including Aladdin Scientific, Beyotime, Bidepharm, MolCore) with standard analytical characterization (NMR, HPLC, GC) and batch-specific certificates of analysis . In contrast, the 3,4-dibromo analog (CAS 1357945-76-6) is primarily marketed as an AldrichCPR catalog item without supplier-collected analytical data, requiring researchers to independently verify purity and identity before use . The mono-bromo derivative's established quality control infrastructure provides procurement confidence and reduces time-to-experiment overhead.

Chemical procurement Building block sourcing Medicinal chemistry supply

Antiproliferative SAR: 3-Substitution Pattern Drives Potency in Cancer Cell Lines

Within the pyrazolo[3,4-c]pyridine series, the 3-substitution pattern is a critical determinant of antiproliferative potency. A systematic SAR study of 3,7-disubstituted pyrazolo[3,4-c]pyridines demonstrated that 3-(3-fluorophenyl) derivatives exhibit antiproliferative activity with IC50 values in the range of 3.0-16.0 μM against A2058 melanoma, DU145, and PC3 prostate cancer cell lines [1]. The 3-position serves as the primary site for introducing aryl substituents via Suzuki coupling, and modifications at this position produce the most pronounced effects on potency. In contrast, derivatives lacking the 3-aryl substitution or bearing alternative substitution patterns showed substantially reduced or no activity in the same assays, confirming the 3-position as the essential pharmacophoric anchor for antiproliferative activity in this scaffold class.

Anticancer agents Antiproliferative activity Pyrazolopyridine SAR

Patent-Validated Scaffold Priority: BTK Kinase Inhibitor Development Programs

The pyrazolo[3,4-c]pyridine scaffold, specifically functionalized at the 3-position and other growth vectors, has been claimed in granted US patents for selective BTK (Bruton‘s tyrosine kinase) kinase inhibitors [1]. US Patent 11,739,090 B2 (issued August 29, 2023) explicitly claims substituted pyrazolo[3,4-c]pyridines of formula (I) wherein the core structure contains substituents at positions that align with the vectorial functionalisation map accessible from the 3-bromo building block. Notably, the [3,4-b] and [4,3-c] isomeric scaffolds are not claimed in this BTK inhibitor patent family, suggesting that the [3,4-c] geometry provides a privileged binding mode for this therapeutically relevant kinase target. This patent validation provides external, IP-based confirmation of the [3,4-c] scaffold‘s differentiated value proposition.

BTK inhibitor Kinase drug discovery Patent analysis

Optimal Application Scenarios for 3-Bromo-1H-pyrazolo[3,4-c]pyridine Based on Evidence-Based Differentiation


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Multi-Vector Elaboration

Programs building fragment libraries for FBDD should prioritize 3-bromo-1H-pyrazolo[3,4-c]pyridine over alternative halo-substituted pyrazolopyridines due to its validated vectorial functionalisation map. The compound enables orthogonal elaboration at N-1/N-2 (alkylation), C-3 (Suzuki-Miyaura), C-5 (Buchwald-Hartwig amination), and C-7 (metalation/electrophile trapping), providing four distinct growth vectors from a single building block [1]. This multi-vector capability accelerates hit-to-lead optimization by enabling systematic SAR exploration without requiring scaffold switching, a critical advantage for time-sensitive discovery programs.

Kinase Inhibitor Lead Generation Targeting GSK3, CLK1, or DYRK1A

Researchers developing inhibitors of GSK3α/β, CLK1, or DYRK1A should select the pyrazolo[3,4-c]pyridine scaffold over the [3,4-b] isomer based on distinct kinase selectivity profiles [1]. The 3-bromo derivative serves as the key intermediate for installing diverse 3-aryl substituents that modulate potency and selectivity within this kinase panel. SAR studies confirm that the [3,4-c] scaffold provides the appropriate pharmacophore geometry for engaging these specific kinases, while the [3,4-b] scaffold demonstrates affinity for different kinase targets including CDK2/Cyclin A . Scaffold selection at procurement directly impacts target engagement outcomes.

Anticancer Lead Optimization Requiring 3-Position Aryl Functionalization

Medicinal chemistry programs developing antiproliferative agents should procure 3-bromo-1H-pyrazolo[3,4-c]pyridine as the precursor for generating 3-aryl substituted derivatives, which demonstrate IC50 values of 3.0-16.0 μM across multiple cancer cell lines (A2058 melanoma, DU145 and PC3 prostate cancer) [1]. The 3-position is the essential pharmacophoric anchor for antiproliferative activity in this scaffold class; alternative substitution patterns fail to produce comparable potency. The bromine atom enables facile Suzuki-Miyaura cross-coupling to install diverse aryl groups, facilitating systematic SAR exploration of this critical position.

BTK Inhibitor Development Programs Requiring IP-Validated Scaffold Space

Commercial drug discovery teams developing selective BTK kinase inhibitors should utilize the pyrazolo[3,4-c]pyridine scaffold, which is explicitly claimed in US Patent 11,739,090 B2 for this therapeutic indication [1]. The 3-bromo derivative provides the synthetic entry point to the patented substitution patterns. Notably, isomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine scaffolds are not claimed in this BTK inhibitor patent family, making scaffold selection at the procurement stage a critical determinant of freedom-to-operate and IP positioning for commercial development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.